molecular formula C11H18ClN3O2 B1487687 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine CAS No. 1487809-37-9

6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine

Cat. No. B1487687
CAS RN: 1487809-37-9
M. Wt: 259.73 g/mol
InChI Key: HAMLMEYXIWSDBQ-UHFFFAOYSA-N
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Description

6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative. It is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.7 g/mol .


Molecular Structure Analysis

The molecular structure of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine consists of a pyrimidine ring substituted with a chlorine atom, two methoxyethyl groups, and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine and its derivatives involves nucleophilic substitution reactions, showcasing its potential as a versatile intermediate in organic synthesis. For instance, the transformation of heterocyclic halogeno compounds with nucleophiles has been explored, demonstrating the compound's role in facilitating ring transformations and amination reactions. These processes highlight the compound's utility in synthesizing a variety of pyrimidine derivatives with potential applications in pharmaceuticals and material sciences (Hertog et al., 2010).

Reactivity and Mechanistic Studies

Research has delved into the reactivity of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine, with studies focusing on chlorination and amination reactions to understand the influence of substituents on reaction outcomes. For instance, the chlorination of pyrimidines with phosphorus oxychloride, in the presence of N,N-dimethylaniline, offers insights into regioselective chlorination and the formation of by-products, revealing the compound's contribution to developing synthetic methodologies (Gershon & Grefig, 1984).

Applications in Polymer Science

The compound's applications extend to polymer science, where it serves as a building block for the synthesis of novel materials. For example, the use of amine-bis(phenolate) chromium(III) complexes for cyclohexene oxide/carbon dioxide copolymerization demonstrates the potential of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine derivatives in creating environmentally friendly polycarbonates with specific properties (Devaine-Pressing et al., 2015).

Molecular Docking and Quantum Chemical Calculations

Furthermore, the compound has been subjected to molecular docking and quantum chemical calculations to evaluate its biological activity and electronic properties. Such studies are crucial for designing molecules with specific functions, such as potential antihypertensive agents, by understanding their interaction with biological targets and their electronic structure (Aayisha et al., 2019).

properties

IUPAC Name

6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O2/c1-9-13-10(12)8-11(14-9)15(4-6-16-2)5-7-17-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMLMEYXIWSDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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